N'''-Ethyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide
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Overview
Description
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is a phosphazene base known for its strong basicity and steric hindrance. This compound is widely used in organic synthesis due to its ability to act as a non-ionic, non-charged nitrogen base.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide can be synthesized through the reaction of hexamethylphosphoramide with ethylamine under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions due to its strong basicity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Reactions often occur in the presence of solvents like THF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramide oxides, while reduction can produce amines .
Scientific Research Applications
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This compound interacts with molecular targets through the formation of hydrogen bonds and coordination complexes, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide (HMPA): Similar in structure but lacks the ethyl group, making it less sterically hindered.
Tris(dimethylamino)phosphine: Another phosphazene base with similar basicity but different steric properties.
Tris(diethylamino)phosphine: Similar in function but with different alkyl groups, affecting its reactivity and solubility.
Uniqueness
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is unique due to its combination of strong basicity and steric hindrance, which allows it to act as an effective catalyst and reagent in various chemical reactions. Its ethyl group provides additional steric protection, making it more selective in certain reactions compared to its analogs .
Properties
CAS No. |
55215-25-3 |
---|---|
Molecular Formula |
C8H23N4P |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-ethylimino-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H23N4P/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8H2,1-7H3 |
InChI Key |
XKDWVOLGFDABAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=P(N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
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